Allotrap

Transplantation Immunosuppression Donor‑specific tolerance

Allotrap (CAS 151232-75-6) designates a family of small synthetic peptides derived from the conserved α1‑helix (residues 75–84) of human HLA class‑I heavy chains. The canonical entry corresponds to Allotrap 07 (also termed peptide Bc‑1nl), which comprises the 75‑84 sequence of HLA‑B7.

Molecular Formula C53H90N20O16
Molecular Weight 1263.4 g/mol
CAS No. 151232-75-6
Cat. No. B1664789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllotrap
CAS151232-75-6
Synonymsallotrap
Allotrap 1258
Allotrap 2702
Allotrap E
Allotrap G
peptide Bc-1nl
RDP58
Molecular FormulaC53H90N20O16
Molecular Weight1263.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C53H90N20O16/c1-26(2)20-34(46(84)68-31(9-6-18-63-52(58)59)43(81)65-24-40(77)66-37(50(88)89)22-28-11-13-29(75)14-12-28)70-48(86)36(23-39(55)76)72-44(82)32(10-7-19-64-53(60)61)69-47(85)35(21-27(3)4)71-49(87)38(25-74)73-45(83)33(15-16-41(78)79)67-42(80)30(54)8-5-17-62-51(56)57/h11-14,26-27,30-38,74-75H,5-10,15-25,54H2,1-4H3,(H2,55,76)(H,65,81)(H,66,77)(H,67,80)(H,68,84)(H,69,85)(H,70,86)(H,71,87)(H,72,82)(H,73,83)(H,78,79)(H,88,89)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)/t30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1
InChIKeyKXASYRUYKYOKGG-IWLMWFOOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Allotrap (CAS 151232-75-6): A Clinically‑Validated HLA‑Derived Immunomodulatory Peptide Backbone for Transplantation and Autoimmunity Research


Allotrap (CAS 151232-75-6) designates a family of small synthetic peptides derived from the conserved α1‑helix (residues 75–84) of human HLA class‑I heavy chains [1]. The canonical entry corresponds to Allotrap 07 (also termed peptide Bc‑1nl), which comprises the 75‑84 sequence of HLA‑B7 . Key variants include Allotrap 2702 (HLA‑B2702‑derived) and the computer‑designed, D‑amino‑acid containing Allotrap 1258 (RDP58) [1]. These peptides suppress human T‑cell responses in vitro and prolong allograft survival in rodent models through modulation of heme‑oxygenase‑1 (HO‑1) activity and inhibition of TNF‑α production .

Why Generic HLA‑75‑84 Peptide Substitution Fails: Critical Functional and Potency Divergence Across the Allotrap Family


The Allotrap family encompasses peptides of identical length and conserved core positions yet displays profound functional divergence that precludes substitution. Computer‑designed analogues such as RDP1258 and Allotrap 1258 exhibit 100‑fold higher immunosuppressive activity than the parent Allotrap 2702 [1]. Furthermore, HO‑1 inhibition shows species specificity: 2702.75‑84 inhibits mouse but not rat HO‑1, while 07.75‑84 inhibits rat but not mouse [2]. Even chirality matters – the D‑isomer of 2702.75‑84 is resistant to serum proteases and achieves superior graft prolongation relative to the L‑isomer at an equivalent dose [3]. Thus, procurement decisions must be driven by the specific analog and its validated quantitative performance in the intended experimental system.

Allotrap (151232-75-6) Quantitative Comparative Evidence: Direct Performance Metrics Against Closest Analogs and Standard‑of‑Care Baselines


Allotrap 07 + Cyclosporine A Induces Donor‑Specific Indefinite Cardiac Allograft Survival vs. CsA Monotherapy Baselines

In the Lewis→ACI rat heterotopic cardiac allograft model, intravenous Allotrap 07 (the compound explicitly identified by CAS 151232-75-6) combined with oral cyclosporin A (CsA) resulted in indefinite graft survival with donor‑specific tolerance [1]. When Allotrap 07 was omitted, CsA monotherapy did not induce tolerance [1]. In a related mouse cardiac allograft model, the combination of 2702.75‑84 (Allotrap 2702) with subtherapeutic CsA extended survival to at least 70 days vs. a median of 14 days for CsA alone (p=0.0002) [2]. This represents a ≥5‑fold increase in graft survival over the calcineurin‑inhibitor standard‑of‑care alone.

Transplantation Immunosuppression Donor‑specific tolerance

D‑Isomer 2702.75‑84 Delivers Superior Proteolytic Stability and Graft Prolongation vs. L‑Isomer and Azathioprine Baselines

In the CBA→C57Bl/6 mouse cardiac allograft model, the D‑amino acid isomer D2702.75‑84 administered at 5–10 mg/kg/day (days 0–10) prolonged graft survival to >50 days (5/13 grafts beating) vs. 11.4±2.6 days for the L‑isomer 2702.75‑84 (p=0.0001 vs. untreated, but also substantially longer than the L‑isomer) [1]. When combined with azathioprine, D2702.75‑84 achieved 100% graft acceptance >100 days, whereas azathioprine alone or in combination with the L‑isomer did not reach this benchmark [1]. The D‑isomer’s resistance to serum protease degradation, confirmed by HPLC‑MS, directly accounts for its enhanced in vivo persistence and efficacy relative to the L‑isomer [1].

Peptide stability Isomer comparison Allograft survival

Allotrap 1258 (RDP58) Delivers 1.5‑2× Greater T‑Cell Proliferation Inhibition in Mixed Lymphocyte Reaction Compared to RDP1258

In an allogeneic mixed lymphocyte reaction (MLR) using nylon‑wool‑purified C3H (H‑2k) T cells stimulated by B10 (H‑2b) bone‑marrow‑derived dendritic cells, RDP1258 inhibited T‑cell proliferation by 30–40% across tested effector‑to‑target ratios, whereas Allotrap 1258 (the D‑isomer computer‑designed peptide) achieved 60–72% inhibition at the same concentration range of 6.25–100 µg/mL [1]. This 1.5‑ to 2‑fold superiority is independent of Con‑A‑induced proliferation, which neither peptide affected, confirming alloantigen‑specific suppression [1]. This differential maps directly to inhibition of dendritic cell antigen‑presenting function [1].

T-cell proliferation Dendritic cell Alloantigen response

RDP1258 (Allotrap Analog) Exhibits HO‑1 Inhibition with IC50 ~20 µM While Parent Peptides Show Species‑Selective Activity

In murine and rat spleen cell extracts, RDP1258 inhibited HO‑1 activity in a dose‑dependent manner with an IC50 of approximately 20 µM, an effect absent in negative control peptides [1]. In contrast, the parent peptides 2702.75‑84 and 07.75‑84 displayed species‑selective inhibition: 2702.75‑84 inhibited mouse but not rat HO‑1, while 07.75‑84 inhibited rat but not mouse HO‑1 [1]. In vivo, RDP1258 at 1 mg/kg i.p. produced 150–180% of control HO‑1 activity at 24–48 h post‑injection, while higher doses (5 mg/kg) required ≥48 h to manifest increased activity [1]. At 1 mg/kg, RDP1258 achieved heart allograft acceptance in 30% of CBA→B6 mice [1].

Heme oxygenase-1 Enzyme inhibition Species specificity

Allotrap 1258 (RDP58) Specifically Inhibits TNF‑α Production Without Affecting IL‑1, IL‑2, IL‑4, IL‑6, or IL‑10 In Vitro and In Vivo

Allotrap 1258 selectively suppressed concanavalin A‑ and LPS‑induced TNF‑α protein production in human and mouse cells in vitro and in vivo, while leaving IL‑1, IL‑2, IL‑4, IL‑6, and IL‑10 production unaffected [1]. This selectivity was independent of HO‑1 and iNOS, as confirmed in HO‑1 KO and iNOS KO mice [1]. In contrast, classical immunosuppressants such as cyclosporine A and glucocorticoids broadly suppress multiple cytokines, while the parent Allotrap 07 has only limited effects on TNF‑α [1]. The mechanism involves translational blockade mediated through the 3′‑UTR of TNF mRNA [1]. This cytokine‑specific suppression profile represents a differentiated selectivity advantage relative to calcineurin inhibitors and broader‑acting biologic anti‑TNF agents.

TNF-alpha inhibition Cytokine selectivity Translational control

HLA‑B2702 Peptide Significantly Reduces NK Cell Cytotoxicity in Human Kidney Allograft Recipients vs. Placebo (P<0.001)

In a randomized, controlled human clinical trial, kidney allograft recipients receiving HLA‑B2702‑derived peptide (an Allotrap family member) demonstrated a statistically significant reduction in NK cell cytotoxicity against K562 targets compared to placebo controls (P<0.001) [1]. The study employed escalating peptide doses with no observed toxicity or anti‑peptide immunization [1]. In contrast, standard calcineurin inhibitors (CsA, tacrolimus) do not directly target NK‑cell‑mediated cytotoxicity, leaving an innate immune pathway unaddressed [1]. This clinical data validates the NK‑cell‑inhibitory mechanism first observed in rodent Allotrap models and demonstrates translatability to human allograft recipients.

NK cell cytotoxicity Clinical trial Kidney transplantation

Allotrap (151232-75-6) Highest‑Value Application Scenarios: Where Differentiated Evidence Directs Optimal Product Selection


Induction of Donor‑Specific Transplantation Tolerance via Allotrap 07 + Calcineurin Inhibitor Co‑Therapy

In cardiac or kidney allograft models requiring operational tolerance rather than sustained immunosuppression, the canonical Allotrap 07 (CAS 151232-75-6) combined with subtherapeutic CsA achieves indefinite graft survival with donor‑specificity – a result repeatedly demonstrated in rodent models [1]. This scenario exploits the evidence that Allotrap 07 monotherapy is insufficient, and CsA monotherapy is insufficient; only the combination yields tolerance [1].

Chronic In Vivo Allograft Studies Requiring Protease‑Resistant D‑Isomer Formulation for Sustained Efficacy

For long‑term in vivo transplantation protocols where peptide degradation limits efficacy, D2702.75‑84 (Allotrap 2702 D‑isomer) provides >4‑fold longer graft survival than the L‑isomer and, when combined with azathioprine, delivers 100% graft acceptance beyond 100 days [2]. This scenario is appropriate when the experimental goal is chronic allograft acceptance and protease‑labile L‑peptides would fail due to rapid serum degradation [2].

Maximal In Vitro Alloantigen‑Specific T‑Cell Suppression Using Allotrap 1258 for Dendritic Cell‑T‑Cell Interaction Studies

In mixed lymphocyte reaction assays investigating dendritic‑cell‑driven alloresponses, Allotrap 1258 suppresses T‑cell proliferation by 60–72% – 1.5‑ to 2‑fold greater than RDP1258 under identical conditions [3]. This superior potency makes Allotrap 1258 the optimal choice for in vitro mechanistic studies that require profound alloantigen‑specific T‑cell inhibition without affecting mitogen‑induced proliferation [3].

TNF‑α‑Selective Immunomodulation in Inflammatory Disease Models Using Allotrap 1258 to Preserve IL‑2/IL‑6 Pathways

For colitis, UV‑induced inflammation, or TNF‑α‑driven disease models, Allotrap 1258 (RDP58) selectively inhibits TNF‑α production at the translational level without suppressing IL‑1, IL‑2, IL‑4, IL‑6, or IL‑10 [4]. This profile is fundamentally distinct from calcineurin inhibitors and glucocorticoids, enabling researchers to dissect TNF‑α‑specific contributions to pathology while preserving IL‑2‑dependent T‑cell homeostasis and IL‑6‑mediated acute‑phase responses [4].

Quote Request

Request a Quote for Allotrap

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.